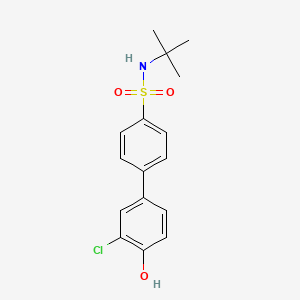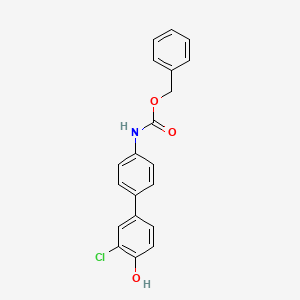
4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% (4-t-BSPC) is an organosulfur compound used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including pharmaceuticals, and has been studied for its biochemical and physiological effects. This article will discuss the synthesis method of 4-t-BSPC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been used in various scientific research applications, such as the synthesis of pharmaceuticals, the study of its biochemical and physiological effects, and the development of new drugs. It has also been used in the synthesis of other organosulfur compounds and in the study of enzyme-catalyzed reactions.
Mécanisme D'action
The mechanism of action of 4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs. It has also been suggested that it may act as an antioxidant, reducing the damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% are not fully understood. However, it has been shown to inhibit the metabolism of drugs, and it has been suggested that it may act as an antioxidant, reducing the damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% for lab experiments include its availability, low cost, and ease of synthesis. The main limitation of 4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is that its mechanism of action is not fully understood, which can make it difficult to predict its effects on a given system.
Orientations Futures
Potential future directions for 4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis and development. Additionally, further research into its potential as an antioxidant could lead to new applications in the treatment of oxidative stress-related diseases. Furthermore, further research into its potential as an enzyme inhibitor could lead to new applications in the treatment of metabolic disorders. Finally, further research into its potential as a synthetic intermediate could lead to the development of new organosulfur compounds.
Méthodes De Synthèse
4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% can be synthesized in a two-step reaction. The first step involves the reaction of 4-t-butylphenol with thionyl chloride in an organic solvent such as dichloromethane. The second step involves the reaction of the intermediate product with 2-chlorophenol in an organic solvent such as dichloromethane. The final product is a 95% pure 4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%.
Propriétés
IUPAC Name |
N-tert-butyl-4-(3-chloro-4-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-16(2,3)18-22(20,21)13-7-4-11(5-8-13)12-6-9-15(19)14(17)10-12/h4-10,18-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHHQDWVBUKLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)
![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)




![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)
![3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382390.png)


![2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382411.png)
